(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Overview
Description
“(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol” is a member of pyrazoles and a ring assembly . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H12N2O . The InChI string is InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 . The Canonical SMILES is CN1C(=CC(=N1)CO)C2=CC=CC=C2 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 188.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 188.094963011 g/mol . The topological polar surface area is 38 Ų .Scientific Research Applications
Synthesis and Crystal Structures :
- Synthesis techniques and crystal structures of similar pyrazole derivatives have been a major focus. For instance, the synthesis and characterization of compounds like "(5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone" involve techniques like NMR, MS, and IR spectra data, and X-ray diffraction (Cao, Dong, Shen, & Dong, 2010).
Biological Activities :
- Various pyrazole derivatives have been explored for their biological activities, including antimicrobial properties. For example, derivatives synthesized by condensing chalcones with isoniazid showed significant antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
- Other derivatives have exhibited potential as herbicides and insecticides (Wang, Wu, Liu, Li, Song, & Li, 2015).
Material Science Applications :
- Pyrazole derivatives have been used in material science, particularly in corrosion inhibition. For example, certain pyrazole derivatives demonstrated significant inhibition efficiency for mild steel in hydrochloric acid solution (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Chemical Properties and Applications :
- Research into the chemical properties of these compounds has led to applications in various fields, including organic synthesis and chemical reactions. For instance, the study of a Ni(II) complex with a ligand derived from a pyrazole demonstrated interesting structural properties (Vafazadeh, Mansouri, & Willis, 2020).
Photochemical Studies :
- The photochemistry of phenyl-substituted 1-methylpyrazoles has been explored, revealing insights into phototransposition mechanisms and the formation of various intermediates and products (Pavlik & Kebede, 1997).
Mechanism of Action
Target of Action
Similar compounds, such as 1-methyl-3-phenyl-1h-pyrazol-5-ylsulfamic acid, have been found to target tyrosine-protein phosphatase non-receptor type 1 .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit diverse biological activities, including cytotoxic effects on several human cell lines .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have good solubility in dmso and methanol , which could potentially impact their bioavailability.
Result of Action
Pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
properties
IUPAC Name |
(1-methyl-5-phenylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDMCKKOZJKHKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559287 | |
Record name | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124344-98-5 | |
Record name | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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